4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Overview
Description
4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a butoxyphenyl group and a dichlorophenyl group attached to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the preparation of 4-butoxyphenylamine by reacting 4-butoxyaniline with an appropriate alkylating agent under basic conditions.
Formation of the Dichlorophenyl Intermediate: 2,4-dichlorobenzoyl chloride is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Cyclization Reaction: The final step involves the cyclization of the butoxyphenylamine and dichlorobenzoyl chloride intermediates in the presence of a base such as triethylamine to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazinones with various functional groups.
Scientific Research Applications
4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
- 4-(4-Ethoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
- 4-(4-Propoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Uniqueness
4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c1-2-3-10-25-15-7-4-13(5-8-15)18-12-19(24)26-20(23-18)16-9-6-14(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOFPXYWAOSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366909 | |
Record name | 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6586-07-8 | |
Record name | 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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